molecular formula C11H15BrN2O2 B7947019 tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Cat. No. B7947019
M. Wt: 287.15 g/mol
InChI Key: MFYMTVGJNYCAOA-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions : Tert-butyl carbamates are utilized in various synthesis processes. For example, Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the chemical's role in complex reactions and its potential in creating diverse chemical structures (Padwa, Brodney, & Lynch, 2003).

  • Crystallography and Molecular Interactions : The study of carbamates also extends to crystallography. Baillargeon et al. (2017) researched the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, to understand the interplay of hydrogen and halogen bonds (Baillargeon et al., 2017).

  • Drug Synthesis and Pharmaceutical Applications : Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) described the synthesis of a tert-butyl carbamate derivative as an important intermediate in the production of omisertinib (AZD9291), a drug used for cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

  • Chemical Bonding and Molecular Structure Analysis : The study of tert-butyl carbamates also includes the analysis of molecular structures and bonding patterns. Das et al. (2016) examined two carbamate derivatives, including tert-butyl carbamates, to analyze their crystal packing and hydrogen bonding interactions (Das et al., 2016).

  • Antimicrobial Activity : The antimicrobial properties of tert-butyl carbamate derivatives have also been explored. Ghoneim and Mohamed (2013) synthesized and tested the antimicrobial activity of certain tert-butyl carbazate derivatives (Ghoneim & Mohamed, 2013).

properties

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYMTVGJNYCAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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